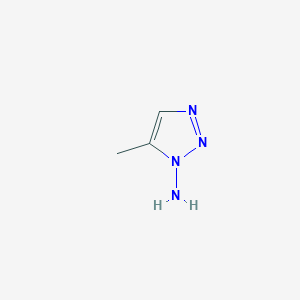

5-Methyl-1H-1,2,3-triazol-1-amine

Description

Contextualization within Heterocyclic Nitrogen Compounds Research

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.govrsc.org These compounds, which feature a ring structure containing at least one nitrogen atom, are prevalent in nature and form the basis for many pharmaceuticals, agrochemicals, and functional organic materials. nih.govrsc.orgrsc.org In fact, a 2014 analysis revealed that 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. mdpi.com The rich chemistry of these compounds, stemming from the presence of nitrogen atoms, allows for a wide range of biological activities. nih.govrsc.org Research in this area is incredibly active, with tens of thousands of publications appearing in recent years, indicating a continuous drive to discover novel molecules with enhanced properties. nih.gov

Significance of 1,2,3-Triazole Scaffolds in Modern Chemical Science

Among the vast family of nitrogen heterocycles, the 1,2,3-triazole scaffold has emerged as a particularly important structural motif. tandfonline.comresearchgate.net This five-membered ring with three adjacent nitrogen atoms is not commonly found in nature, but its synthetic accessibility, particularly through "click chemistry," has made it a favorite among chemists. tandfonline.comacs.org The 1,2,3-triazole ring is highly stable, resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. researchgate.net This stability, coupled with its ability to form hydrogen bonds and act as a dipole, makes it an excellent component in the design of new functional molecules. researchgate.net Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of applications, including as antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.comresearchgate.net

Unique Characteristics of N-Aminated Triazoles and Research Gaps

The introduction of an amino group directly onto a nitrogen atom of the triazole ring, creating an N-aminated triazole, imparts unique properties to the molecule. This structural modification can significantly influence the compound's electronic properties, reactivity, and biological activity. For instance, the N-amino group can alter the nitrogen content and impact the stability of the compound. nih.gov While much research has focused on C-aminated azoles, the study of N-aminated counterparts presents an area with significant research gaps. nih.gov Exploring the synthesis and properties of N-aminated triazoles can lead to the discovery of new compounds with enhanced performance characteristics for various applications, including as energetic materials or as novel therapeutic agents. nih.gov

Scope and Objectives of Academic Research on 5-Methyl-1H-1,2,3-triazol-1-amine

Academic research on this compound and its derivatives is driven by the need to understand the fundamental chemistry of this specific N-aminated triazole and to explore its potential applications. Key objectives include:

Developing efficient and selective synthetic routes: A primary goal is to devise practical methods for the synthesis of this compound and its derivatives. This involves exploring different starting materials and reaction conditions to achieve high yields and purity.

Characterizing its structural and electronic properties: A thorough understanding of the molecule's three-dimensional structure, bonding, and electronic distribution is crucial. This is often achieved through techniques like X-ray crystallography and computational modeling.

Investigating its reactivity: Researchers aim to map out the chemical reactivity of this compound, exploring how it behaves in various chemical transformations. This knowledge is essential for its use as a building block in the synthesis of more complex molecules.

Exploring potential applications: A significant driver of research is the potential for this compound and its derivatives to be used in various fields. For example, studies might investigate its utility as a ligand in coordination chemistry, as a precursor to new materials, or as a scaffold for the development of new bioactive compounds.

Properties

CAS No. |

40004-89-5 |

|---|---|

Molecular Formula |

C3H6N4 |

Molecular Weight |

98.11 g/mol |

IUPAC Name |

5-methyltriazol-1-amine |

InChI |

InChI=1S/C3H6N4/c1-3-2-5-6-7(3)4/h2H,4H2,1H3 |

InChI Key |

HCEKEODXLSQFDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1h 1,2,3 Triazol 1 Amine and Its Precursors

Historical Context of Triazole Synthesis Relevant to N-Amination

The foundation of modern 1,2,3-triazole synthesis was laid in the 1960s with the pioneering work of Rolf Huisgen on the 1,3-dipolar cycloaddition reaction between azides and alkynes. acs.org This reaction, often referred to as the Huisgen cycloaddition, provided a general and powerful tool for constructing the five-membered triazole ring. tandfonline.com Initially, these reactions were conducted thermally, often requiring elevated temperatures and resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers, which limited their synthetic utility. acs.org

The landscape of triazole synthesis was revolutionized in the early 2000s with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as a prime example of a click reaction, offering high yields, mild reaction conditions (often at room temperature in aqueous media), and, crucially, excellent regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. acs.org Shortly thereafter, the development of ruthenium-catalyzed reactions (RuAAC) provided a complementary method to selectively synthesize 1,5-disubstituted isomers. tandfonline.comacs.org

While these methods were transformative for creating the triazole core with substituents on the carbon atoms, the synthesis of N-substituted triazoles, particularly those bearing an amino group on a ring nitrogen (N-aminotriazoles), remained a distinct challenge. The historical focus was on forming the ring from non-aminated precursors, necessitating the development of subsequent N-functionalization strategies or entirely new synthetic designs that incorporate the N-amino moiety from the outset.

Contemporary Approaches for N-Amination of 1,2,3-Triazoles

Modern synthetic chemistry has evolved to provide several sophisticated pathways for the N-amination of 1,2,3-triazoles. These methods can be broadly categorized into direct amination of a pre-formed triazole ring, cycloaddition reactions where the N-amino group is built-in, and metal-catalyzed techniques that facilitate the formation of the N-N bond.

Direct N-Amination Strategies

Direct N-amination involves the introduction of an amino group onto a nitrogen atom of a pre-existing triazole ring, such as 5-methyl-1H-1,2,3-triazole. This approach is conceptually straightforward but presents significant challenges, most notably the control of regioselectivity between the N1 and N2 positions of the triazole ring. The reaction typically involves an electrophilic aminating agent. While literature specifically detailing the direct amination of 5-methyl-1H-1,2,3-triazole is scarce, the principles can be inferred from amination reactions on other azoles.

Common electrophilic aminating agents include:

Hydroxylamine-O-sulfonic acid (HOSA)

O-Arylhydroxylamines

Chloramine (NH₂Cl) and its derivatives

O-Tosylhydroxylamines

The reaction of an NH-triazole with such a reagent would likely proceed via deprotonation of the triazole followed by nucleophilic attack on the aminating agent. The ratio of N1-amino to N2-amino products would be influenced by steric and electronic factors, as well as reaction conditions like the base and solvent used. Analogous N-acylation studies have shown that N2-acylated triazoles are often the thermodynamically preferred isomers. rsc.org

Cycloaddition-Based Syntheses Incorporating the N-Amino Moiety

A more controlled and widely applied strategy involves constructing the triazole ring from precursors that already contain the N-amino functionality. tandfonline.comhse.runih.gov This is typically achieved through a [3+2] cycloaddition reaction. For the synthesis of 5-methyl-1H-1,2,3-triazol-1-amine, this would involve the reaction of propyne (B1212725) with a synthetic equivalent of N-aminoazide (H₂N-N₃).

While N-aminoazide itself is highly unstable, related approaches use substituted hydrazine (B178648) derivatives that react with other components to form the triazole ring. For instance, a multicomponent reaction involving an enaminone, a primary amine, and tosylhydrazine can be used to generate 1,5-disubstituted 1,2,3-triazoles, showcasing a strategy where the N-N bond from hydrazine is incorporated into the final ring. mdpi.com Another powerful method involves the reaction of propargylamines with aryl azides, which, through a base-mediated isomerization to an allenamine intermediate followed by cyclization, yields 5-amino-1,2,3-triazoles. researchgate.net Although this specific example leads to C-amination, it illustrates the principle of building the ring with the key functional group already present on one of the precursors. researchgate.net

Metal-Catalyzed Amination Techniques

Metal catalysis has become indispensable in modern triazole chemistry, not only for controlling regioselectivity in cycloadditions but also for enabling previously difficult C-H and N-H functionalization reactions. hse.rursc.orgnih.gov While direct metal-catalyzed N-amination of the triazole ring is not as extensively documented as C-H amination, analogous reactions provide a clear blueprint.

Iron and palladium complexes have been successfully employed for various amination processes. nih.govnih.gov For example, iron-catalyzed intramolecular C-H amination of organic azides is a powerful method for creating new C-N bonds. nih.gov More relevant to N-amination are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a standard method for forming C-N and N-N bonds. nih.gov A hypothetical route could involve the coupling of a halo-triazole with a protected hydrazine derivative or the direct coupling of an NH-triazole with an electrophilic amine source, mediated by a suitable palladium or copper catalyst.

Furthermore, copper-catalyzed multicomponent reactions have been developed to construct N-alkyl-5-amino-1,2,3-triazoles from an alkyne, an alkyl azide (B81097), and a sulfur or selenium source, demonstrating the power of metal catalysis in orchestrating complex cyclizations. nih.govfrontiersin.org

| Method | Description | Precursors | Key Features |

| Direct N-Amination | Introduction of an -NH₂ group onto a pre-formed triazole ring. | 5-methyl-1H-1,2,3-triazole, Electrophilic aminating agent (e.g., HOSA) | Conceptually simple; regioselectivity (N1 vs. N2) is a major challenge. |

| Cycloaddition | Building the triazole ring with the N-amino group incorporated from a precursor. | Propyne, N-aminoazide equivalent (e.g., substituted hydrazine) | Offers better control over isomer formation; relies on stable precursors. tandfonline.comresearchgate.net |

| Metal-Catalyzed Amination | Use of transition metals (e.g., Pd, Cu, Fe) to facilitate N-N bond formation. | NH-triazole, Amine source OR Halo-triazole, Hydrazine derivative | High efficiency and functional group tolerance; can control selectivity through ligand and catalyst choice. nih.govnih.gov |

Regioselectivity and Stereoselectivity in the Formation of this compound

The synthesis of a specific isomer like this compound is fundamentally a problem of controlling regioselectivity. Stereoselectivity is not a factor in the final aromatic product, as it has no stereocenters.

The regiochemical outcome depends entirely on the chosen synthetic route:

Via Cycloaddition : The reaction of propyne with an azide (R-N₃) is the most direct route to a methyl-substituted triazole. The Huisgen cycloaddition of propyne with an N-aminoazide equivalent would theoretically yield a mixture of this compound (the 1,5-isomer) and 4-methyl-1H-1,2,3-triazol-1-amine (the 1,4-isomer). Controlling this regioselectivity is paramount. Based on established principles, a ruthenium-based catalyst (RuAAC) would strongly favor the formation of the desired 1,5-isomer. acs.org In contrast, a copper-catalyzed reaction (CuAAC) would favor the 1,4-isomer.

Via Direct Amination : If one starts with 5-methyl-1H-1,2,3-triazole, the challenge lies in controlling the site of amination on the ring nitrogens. The triazole exists in tautomeric forms, but reaction with an electrophile can occur at either the N1 or N2 position. The outcome is governed by a delicate balance of electronics, sterics, and reaction conditions. Studies on the analogous N-alkylation and N-arylation of NH-triazoles have shown that it is possible to selectively obtain N2-substituted products, which are often the thermodynamically more stable isomers. nih.gov Achieving selective N1-amination would likely require kinetically controlled conditions or the use of specific directing groups.

| Synthetic Route | Regiochemical Challenge | Probable Outcome / Control Strategy |

| Cycloaddition of Propyne + "H₂N-N₃" | Formation of 1,4- vs. 1,5-isomer. | Uncatalyzed: Mixture of isomers. Ru-catalyzed: Favors 1,5-isomer (5-methyl). acs.orgCu-catalyzed: Favors 1,4-isomer (4-methyl). acs.org |

| Direct Amination of 5-Methyl-1H-1,2,3-triazole | N1- vs. N2-amination. | Often favors the thermodynamic N2-isomer. rsc.orgnih.gov Selective N1-amination would require specific kinetic conditions. |

Green Chemistry Principles in the Synthesis of N-Aminotriazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including N-aminotriazoles. tandfonline.comnih.gov The focus is on improving efficiency and reducing environmental impact.

Key green chemistry considerations in triazole synthesis include:

Atom Economy : Cycloaddition and multicomponent reactions are highly atom-economical as they incorporate most or all of the atoms from the starting materials into the final product. tandfonline.com

Catalysis : The use of catalysts, especially those that can be used in low loadings and recycled, is preferred over stoichiometric reagents. Metal-free catalytic systems, for example using B(C₆F₅)₃, are also being developed to avoid heavy metal waste. nih.gov

Solvent Choice : There is a significant push to replace traditional volatile organic compounds (VOCs) with greener solvents. For triazole synthesis, reactions have been successfully demonstrated in water, ethylene (B1197577) glycol, and deep eutectic solvents (DES). tandfonline.commdpi.com Some reactions can even be performed under solvent-free conditions. researchgate.net

Energy Efficiency : Developing reactions that proceed at room temperature, such as the CuAAC, reduces energy consumption compared to classical thermal methods. tandfonline.com Microwave-assisted synthesis is another technique used to shorten reaction times and improve yields. rsc.org

Safer Reagents : Efforts are made to avoid highly toxic or explosive reagents. For example, some methods aim to generate azides in situ to avoid handling potentially hazardous azide compounds. The use of molecular oxygen as a green oxidant in some copper-catalyzed reactions is another example of this principle in action. frontiersin.org

By integrating these principles, chemists are developing more sustainable and environmentally responsible methods for the synthesis of this compound and other valuable N-aminotriazole compounds.

Scale-Up Considerations and Process Optimization

The successful transition of a synthetic route from the laboratory bench to an industrial scale is a complex undertaking that requires careful consideration of numerous factors. For the synthesis of this compound, process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and product quality. Key areas of focus include the selection of starting materials, reaction conditions, and purification methods that are amenable to large-scale production.

A proposed synthetic pathway for this compound is analogous to the established synthesis of the parent compound, 1-amino-1,2,3-triazole, which utilizes the cyclization of glyoxal (B1671930) bishydrazone. By substituting glyoxal with its methylated analogue, methylglyoxal (B44143) (pyruvaldehyde), a plausible route to the target molecule emerges.

Proposed Synthesis of this compound:

The initial step would involve the reaction of methylglyoxal with a hydrazine source to form the corresponding bishydrazone. Subsequent oxidative cyclization of this intermediate would yield this compound.

For the scale-up of this process, several parameters would need to be optimized:

Precursor Synthesis and Purity: The synthesis of the methylglyoxal bishydrazone precursor must be efficient and yield a product of high purity to avoid side reactions during the subsequent cyclization.

Oxidizing Agent: The choice of oxidizing agent for the cyclization step is critical. While laboratory-scale syntheses might employ a variety of reagents, for large-scale production, factors such as cost, safety, and waste generation become paramount. A patent for the synthesis of the unsubstituted 1-amino-1,2,3-triazole suggests the use of hydrogen peroxide with a transition metal oxide catalyst, which could be a viable and environmentally benign option for scale-up. nih.gov

Catalyst Selection and Loading: The selection of an appropriate catalyst, such as tungsten oxide or iron (III) oxide as described for the parent compound, and the optimization of its loading would be essential to maximize yield and reaction rate while minimizing cost. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time are all critical variables that need to be carefully controlled. Optimization of these parameters can lead to improved yields, reduced byproduct formation, and shorter batch cycle times. For instance, studies on the synthesis of other triazole derivatives have shown that temperature can significantly influence reaction outcomes and yields. nih.govnih.gov

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product isolation, and environmental impact. An ideal solvent would provide good solubility for the reactants, be easily recoverable, and have a low toxicity profile. Water is often an excellent choice for industrial processes due to its low cost and environmental friendliness. nih.gov

Purification: The development of a robust and scalable purification method is essential to obtain the final product with the desired purity. Techniques such as crystallization, distillation, or chromatography would need to be evaluated and optimized for large-scale operation.

Interactive Data Table: Key Parameters for Process Optimization

| Parameter | Consideration for Scale-Up | Potential Optimized Conditions |

| Starting Material | Availability, cost, and purity of methylglyoxal and hydrazine source. | Use of industrial-grade reagents with appropriate purification steps if necessary. |

| Oxidizing Agent | Cost, safety, and environmental impact. | Hydrogen peroxide with a recyclable transition metal oxide catalyst. nih.gov |

| Catalyst | Activity, stability, cost, and ease of separation. | Optimization of catalyst loading (e.g., mol%) to balance reaction rate and cost. |

| Temperature | Reaction kinetics, side reactions, and energy consumption. | Controlled temperature profile to maximize selectivity and minimize degradation. |

| Solvent | Solubility, recovery, safety, and environmental impact. | Aqueous media to reduce cost and environmental footprint. nih.gov |

| Purification | Efficiency, scalability, and solvent usage. | Development of a crystallization-based purification to avoid chromatography. |

Detailed Research Findings

Furthermore, the synthesis of other N-amino-1,2,4-triazoles has been explored, with studies focusing on the cyclization of aminoguanidine (B1677879) derivatives. organic-chemistry.orgrsc.org These studies often involve the optimization of reaction conditions to improve yields and regioselectivity, providing a framework for the development of a robust process for the target compound.

Detailed Structural and Electronic Characterization of 5 Methyl 1h 1,2,3 Triazol 1 Amine

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic analysis is fundamental to the characterization of 5-Methyl-1H-1,2,3-triazol-1-amine, offering detailed insights into its atomic connectivity and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms.

For a definitive assignment of all signals and to establish through-bond and through-space correlations, two-dimensional (2D) NMR techniques are employed. digitellinc.com Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the signals of directly bonded ¹H and ¹³C atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for confirming the substitution pattern on the triazole ring. arkat-usa.org For instance, HMBC can show correlations between the methyl protons and the C5 carbon of the triazole ring, as well as between the amine protons and the N1-attached carbon. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, further confirming the proposed structure. mdpi.com

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of the compound in its solid form. This technique is particularly useful for studying polymorphism and for characterizing materials that are insoluble or have limited stability in solution. For N-amino-1,2,3-triazoles, ssNMR can help in understanding the intermolecular interactions, such as hydrogen bonding involving the amine group and the triazole nitrogen atoms, which dictate the packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.3 | ~10 |

| C4-H | ~7.5 | ~130 |

| NH₂ | ~5.0 | - |

| C4 | - | ~130 |

| C5 | - | ~145 |

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR with Computational Correlation)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing its vibrational modes.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group and the triazole ring (around 2900-3100 cm⁻¹), C=N and N=N stretching vibrations of the triazole ring (in the 1400-1600 cm⁻¹ region), and various bending and deformation modes at lower wavenumbers. esisresearch.orgnih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the triazole ring is often a strong band in the Raman spectrum.

To achieve a precise assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). esisresearch.orgnih.gov By optimizing the molecular geometry and calculating the vibrational frequencies at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical spectrum can be generated. nih.gov The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors, allowing for a reliable correlation with the experimental data.

Table 2: Key Experimental and Computationally Predicted Vibrational Frequencies for a Substituted Triazole

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Predicted (Scaled) DFT (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | Not observed | 3445 |

| C-H Stretch (Aromatic) | 3120 | 3125 | 3118 |

| C=N Stretch (Ring) | 1580 | 1585 | 1575 |

| Ring Breathing | Not observed | 1010 | 1008 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1,2,3-triazoles, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂). rsc.org Other common fragmentations for this specific compound could include the loss of the amino group (NH₂), the methyl group (CH₃), or cleavage of the triazole ring. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to isolate and further fragment specific ions, helping to elucidate the fragmentation pathways and confirm the structure of the molecule. nih.gov

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional electron density map can be constructed. From this map, the precise positions of all atoms in the crystal lattice can be determined. researchgate.netmdpi.com

This analysis would provide accurate bond lengths and angles for the triazole ring, the methyl group, and the amino group. mdpi.com Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds between the amino group of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule, which govern the crystal packing. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Powder X-ray Diffraction for Polymorphism Investigation

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov Different polymorphs of a compound can exhibit different physical properties. Powder X-ray diffraction (PXRD) is a key technique for investigating polymorphism.

The PXRD pattern is unique to a specific crystalline form. By comparing the PXRD pattern of a bulk sample of this compound with patterns simulated from single-crystal data or with patterns from known polymorphs, the crystalline phase of the sample can be identified. rigaku.com PXRD is also instrumental in monitoring for phase transformations that may occur under different conditions such as temperature, pressure, or humidity.

Electronic Structure Probing via Photoelectron Spectroscopy (e.g., XPS, UPS)

XPS provides information about the core-level electron binding energies, which are characteristic of the elements and their chemical environment. For this compound, we would expect to observe distinct core-level spectra for the carbon (C1s), nitrogen (N1s), and hydrogen (H1s) atoms. The N1s spectrum would be of particular interest, as the three nitrogen atoms of the triazole ring and the nitrogen of the exocyclic amino group exist in different chemical environments, leading to shifts in their binding energies. Theoretical calculations on similar triazolium salts have been used to correlate spectral features with specific atomic environments.

UPS probes the valence electron energy levels, providing insight into the molecular orbitals involved in bonding. The UPS spectrum of this compound would reveal the energy distribution of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of significant interest as they dictate the molecule's reactivity and electronic properties. The 1,2,3-triazole ring is known to be an aromatic system with delocalized π-electrons, which would contribute significantly to the valence band spectrum. The introduction of a methyl group and an amino group would be expected to influence the energies of these orbitals.

Table 1: Predicted Core-Level Binding Energy Ranges for this compound

| Atom | Orbital | Predicted Binding Energy Range (eV) | Notes |

| Carbon | C1s | 284 - 288 | Variations expected for the methyl carbon and the triazole ring carbons. |

| Nitrogen | N1s | 398 - 405 | Distinct peaks are anticipated for the three ring nitrogens and the exocyclic amino nitrogen due to their different chemical environments. |

Note: The predicted binding energy ranges are estimates based on data for similar organic molecules and are subject to variation based on the specific chemical environment and experimental conditions.

Investigating Intramolecular Interactions and Conformational Dynamics

The conformational flexibility of this compound is primarily determined by the rotation around the N-N single bond connecting the amino group to the triazole ring and the orientation of the methyl group.

Intramolecular Hydrogen Bonding: A key intramolecular interaction that could influence the conformation of this molecule is the potential for hydrogen bonding between the amino group (as a donor) and one of the nitrogen atoms of the triazole ring (as an acceptor). The existence and strength of such an intramolecular hydrogen bond would depend on the geometry of the molecule and the resulting distance and angle between the donor and acceptor atoms. Studies on other amino-substituted heterocycles have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.govnih.gov For instance, in some benzimidazole (B57391) derivatives, the presence of an intramolecular hydrogen bond has been confirmed by single-crystal X-ray diffraction, showing a short distance between the donor and acceptor atoms and a bond angle approaching 180°. nih.gov

Conformational Analysis: Computational studies on related 1,4- and 1,5-substituted 1,2,3-triazole amino acids have revealed the existence of multiple stable conformers with small energy differences. nih.govresearchgate.net These studies, employing methods like density functional theory (DFT), have shown that the relative orientation of the substituents can lead to various conformers, including extended and bent forms. nih.govresearchgate.net For this compound, different rotational conformers (rotamers) would arise from the rotation around the N1-N(amino) bond. The relative energies of these rotamers would be influenced by steric hindrance between the amino group and the methyl group, as well as any intramolecular hydrogen bonding.

Table 2: Potential Torsional Angles and Conformational Descriptions for this compound

| Torsional Angle | Description | Potential Stabilizing/Destabilizing Factors |

| C5-N1-N(amino)-H | Defines the orientation of the amino group relative to the triazole ring. | Intramolecular hydrogen bonding (stabilizing), steric repulsion between the amino hydrogens and the methyl group (destabilizing). |

| N2-N1-N(amino)-H | Another key torsional angle for the amino group orientation. | Electronic repulsion between lone pairs of adjacent nitrogen atoms. |

The conformational landscape of this compound is likely to be complex, with several low-energy conformers coexisting in solution. The dynamic equilibrium between these conformers would be temperature-dependent and could be investigated using techniques like variable-temperature NMR spectroscopy. The structural information derived from such studies is crucial for understanding the molecule's reactivity and its potential interactions with biological targets. The 1,2,3-triazole moiety itself is recognized for its ability to act as a rigid linker and to mimic the electronic properties of an amide bond, which is a significant feature in the design of peptidomimetics. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Reactivity and Derivatization of 5 Methyl 1h 1,2,3 Triazol 1 Amine

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic system due to its 6π-electron delocalization. mdpi.com Its reactivity is significantly influenced by the high electronegativity of the three adjacent nitrogen atoms, which generally reduces its susceptibility to electrophilic attack compared to carbocyclic aromatic rings. However, the presence of substituents, such as the methyl and N-amino groups in the target compound, modulates this reactivity.

The 1,2,3-triazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, the N-amino group at the N1 position is a powerful activating group, which can increase the electron density of the ring system and facilitate substitution.

Direct electrophilic substitution on the carbon atoms of the triazole ring often requires harsh conditions or the absence of more nucleophilic sites. A common strategy for functionalizing the triazole core is through oxidative halogenation. For instance, 4-aryl-1,2,3-triazoles can undergo efficient halogenation at the C5 position using potassium halides (KX) as the halogen source and Oxone as the oxidant under transition-metal-free conditions. rsc.org This suggests that the C4 position of 5-Methyl-1H-1,2,3-triazol-1-amine could potentially be halogenated via a similar electrophilic pathway, provided the N-amino group does not interfere or direct elsewhere.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Oxidative Halogenation | KX (X = Cl, Br, I), Oxone | C5 (on 4-aryl-1,2,3-triazoles) | 5-Halo-4-aryl-1,2,3-triazoles rsc.org |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Typically requires activated substrates | Aromatic Ketones youtube.com |

This table presents generalized electrophilic substitution reactions on triazole rings; specific outcomes for this compound may vary based on the directing effects of its substituents.

Direct nucleophilic attack on the C-H bonds of an unactivated triazole ring is generally unfavorable. The high electron density of the aromatic system repels nucleophiles. Therefore, nucleophilic substitution reactions on the triazole core typically require the presence of a good leaving group, such as a halogen atom. nih.gov For example, 5-halo-1,2,3-triazoles can undergo nucleophilic substitution with amines in the presence of a suitable catalyst. nih.gov

In the absence of a leaving group, nucleophilic attack can sometimes be achieved under forcing conditions or through activation of the ring. The reactivity of 5-amino-1,2,3-triazoles in multicomponent heterocyclization reactions demonstrates the ring's ability to participate in cyclization cascades, though this often involves the exocyclic amino group's nucleophilicity rather than a direct attack on the ring itself. researchgate.net

Modern synthetic methods have enabled the functionalization of the triazole core through metal-catalyzed C-H activation. The triazole moiety itself can act as a directing group to guide a metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent coupling with another molecule. researchgate.netrsc.org Palladium and copper are common catalysts for these transformations. rsc.org

For 1,4-disubstituted 1,2,3-triazoles, Pd-catalyzed C-H activation and subsequent chlorination or acylation have been shown to occur regioselectively. researchgate.net The 1,2,3-triazole ring can direct the functionalization to otherwise unreactive C-H bonds on adjacent aromatic systems. While direct C-H activation of the C5-methyl group is less common, the C4-H bond of a 1,5-disubstituted triazole is a potential site for such reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids is a viable method for creating C-C bonds at the triazole core. researchgate.net

A particularly relevant method for amino-substituted triazoles is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination allows for the coupling of 5-amino-1,2,3-triazoles with (het)aryl halides to form 5-(het)arylamino-1,2,3-triazole derivatives in high yields. nih.gov This reaction, however, functionalizes the amino group rather than the triazole ring's carbon skeleton.

| Coupling Reaction | Catalyst/Reagents | Reactants | Product Type |

| Buchwald-Hartwig Amination | Pd-complex, Base | 5-Amino-1,2,3-triazole, (Het)aryl halide | 5-(Het)arylamino-1,2,3-triazole nih.gov |

| Suzuki-Miyaura Coupling | Pd-complex, Base | 4-Halo-1,2,3-triazole, Arylboronic acid | 4-Aryl-1,2,3-triazole researchgate.net |

| C-H Chlorination | Pd(OAc)₂, CuCl₂ | Disubstituted 1,2,3-triazole | Chlorinated 1,2,3-triazole researchgate.net |

This table shows examples of metal-catalyzed coupling reactions involving the 1,2,3-triazole scaffold.

Reactivity of the N-Amino Functionality

The exocyclic N-amino group in this compound is a key center of reactivity, behaving as a substituted hydrazine (B178648). This functionality allows for a variety of transformations, including alkylation, acylation, and condensation with carbonyl compounds.

Alkylation and acylation of aminotriazoles can be complex, as reactions can occur at the exocyclic amino group or at the nitrogen atoms of the triazole ring. The site of reaction is influenced by the substrate, the electrophile, and the reaction conditions. Generally, the ring nitrogens are more nucleophilic than the exocyclic amino group. researchgate.net

Acylation: The acylation of aminotriazoles can yield a mixture of products. For example, the acylation of 5-amino-1H- nih.govresearchgate.netwikipedia.orgtriazole with acetyl chloride is not regioselective, furnishing a mixture of isomers. nih.gov However, direct acylation of NH-1,2,3-triazoles has been shown to preferentially yield the thermodynamically more stable N2-acyl isomers. rsc.org N-acyl-1,2,3-benzotriazoles can be readily prepared in one pot from fatty acids using thionyl chloride and benzotriazole. nih.gov These findings suggest that acylation of this compound would likely occur at the exocyclic amino group or one of the ring nitrogens, with the potential for multiple acylations under forcing conditions.

Alkylation: Alkylation of NH-1,2,3-triazoles typically leads to a mixture of N1 and N2 isomers, with the N2-substituted product being thermodynamically more stable. researchgate.net The presence of substituents at the C4 and C5 positions can direct alkylation to the N2 position. researchgate.net For C-amino-1,2,4-triazoles, alkylation in a neutral medium occurs at the ring nitrogens, while the less nucleophilic NH₂ group is not alkylated. researchgate.net This suggests that direct alkylation of the exocyclic amino group of this compound would be challenging to achieve selectively without competing N-alkylation of the triazole ring.

As a substituted hydrazine, this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazone derivatives. rsc.orgwikipedia.org This reaction involves the nucleophilic attack of the terminal amino group onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. nih.govnih.gov

The formation of hydrazones is a well-established reaction and serves as a versatile method for derivatizing hydrazine-containing compounds. nih.gov For example, 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has been successfully condensed with various pyrazole (B372694) aldehydes to synthesize novel hydrazone-linked pyrazole-triazole hybrids. Similarly, a silver-catalyzed cascade reaction between amino-NH-1,2,3-triazoles and 2-alkynylbenzaldehydes proceeds through the in-situ formation of an imine (hydrazone) intermediate. mdpi.com

| Carbonyl Compound | Reagent | Catalyst (if any) | Product |

| Aldehyde (R-CHO) | This compound | Acid or Base (often) | 1-(5-Methyl-1H-1,2,3-triazol-1-ylimino)alkane |

| Ketone (R₂C=O) | This compound | Acid or Base (often) | 2-(5-Methyl-1H-1,2,3-triazol-1-ylimino)alkane |

| 2-Alkynylbenzaldehyde | 2-(1H-1,2,3-triazol-5-yl)aniline | AgNO₃ | Pentacyclic Fused Triazole (via hydrazone intermediate) mdpi.com |

This table illustrates the general reaction for hydrazone formation from this compound and provides a specific example from the literature.

Oxidation and Reduction Pathways of the N-Amino Group

The N-amino group of 1-amino-1,2,3-triazoles is a key functional handle for derivatization, and its reactivity under oxidative and reductive conditions is of significant interest. While specific studies on this compound are limited, the behavior of related N-amino triazoles provides insight into its potential transformation pathways.

Oxidation: The oxidation of N-amino heterocycles can lead to a variety of products depending on the oxidant and reaction conditions. For instance, the oxidation of related C-amino triazoles, such as 3-amino-1,2,4-triazol-5-one (ATO), has been shown to be highly susceptible to oxidation by strong oxidizing agents like birnessite (a manganese oxide). nih.gov This reaction proceeds rapidly, leading to ring cleavage and the formation of smaller molecules like urea, carbon dioxide, and nitrogen gas. nih.gov It is plausible that the N-amino group of this compound could be oxidized to a nitrene intermediate. Such intermediates are highly reactive and can undergo various subsequent reactions, including cycloadditions or rearrangements.

The synthesis of the parent 1-amino-1,2,3-triazole itself involves an oxidation step, where glyoxal (B1671930) bishydrazone is oxidized using activated manganese dioxide, yielding the target compound with high purity. researchgate.netbit.edu.cn This indicates the triazole ring's stability to certain oxidizing conditions that are sufficient to form the N-amino functionality.

Reduction: Information on the reduction of the N-amino group on a 1,2,3-triazole ring is not extensively detailed in the available literature. However, considering the general chemistry of hydrazine derivatives, the N-amino group could potentially be cleaved under strong reductive conditions. In other heterocyclic systems, nitro groups are often reduced to amino groups to increase their reactivity. For example, the biotransformation of 3-nitro-1,2,4-triazol-5-one (NTO) leads to the formation of the more reactive 3-amino-1,2,4-triazol-5-one (ATO). nih.gov This suggests that amino groups are often the more reactive species in subsequent transformations.

Regiochemical Control in Derivatization Reactions

Regioselectivity is a critical aspect of the derivatization of substituted triazoles, as the multiple nitrogen atoms in the ring offer several potential sites for reaction. The presence of both a methyl group at C5 and an amino group at N1 in this compound introduces electronic and steric factors that influence where further substitutions will occur.

In the broader context of 1,2,3-triazole chemistry, regioselectivity is often controlled by the synthetic method used. For example, the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net Thermal Huisgen cycloadditions, on the other hand, often produce a mixture of 1,4- and 1,5-regioisomers. researchgate.netnih.gov

For N-amino triazoles, the exocyclic amino group presents an additional site for derivatization. 1-Amino-1,2,3-triazole has been used as an amination reagent in vicarious nucleophilic substitution (VNS) reactions, where it selectively adds an amino group to electron-deficient aromatic rings. researchgate.net This highlights the nucleophilic character of the N-amino group.

In related C-amino-1,2,4-triazoles, computational studies have been used to predict sites of reactivity. Fukui functions and molecular electrostatic potential calculations suggest that the global nucleophilicity of 3-amino- and 3,5-diamino-1H-1,2,4-triazoles is higher than that of 5-amino-1H-1,2,4-triazoles. researchgate.net These studies also indicate that reactions involving the amino group are favored for 3-amino isomers over 5-amino isomers. researchgate.net While this applies to the 1,2,4-triazole (B32235) system, similar principles would govern the reactivity of this compound, where the interplay between the ring nitrogens and the exocyclic amino group dictates the regiochemical outcome of derivatization reactions. The development of efficient, regioselective protocols, often utilizing microwave irradiation to reduce reaction times, is a key focus in the synthesis of substituted aminotriazoles. nih.gov

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are essential for understanding its stability and reactivity, particularly in applications like energetic materials.

Reaction Kinetics: Kinetic studies on the isomerization of substituted 5-amino-1,2,3-triazoles have been performed, providing insight into the rearrangement processes these molecules can undergo. acs.org For the oxidation of 3-amino-1,2,4-triazol-5-one (ATO) by birnessite, a pseudo-first-order rate constant (k) was determined to be 0.05 ± 0.022 h⁻¹ m⁻², with the kinetics being independent of the dissolved oxygen concentration. nih.gov This suggests that the reaction rate is primarily dependent on the surface area of the manganese oxide.

The synthesis of 1-amino-1,2,3-triazole from glyoxal bishydrazone using manganese dioxide can be achieved in 2.5 hours with a yield of 78.30%, indicating relatively fast reaction kinetics under the optimized conditions. researchgate.netbit.edu.cn

Thermodynamic Studies: The thermodynamic properties of triazole derivatives are crucial for assessing their potential as high-energy density materials. The heat of formation (HOF) is a key parameter. Theoretical studies using density functional theory (DFT) have been employed to calculate the HOF for a wide range of substituted triazoles. researchgate.net For instance, linking triazole rings with an N=N bond has been shown to significantly increase the HOF and energy density. researchgate.net The introduction of nitro groups also generally increases the HOF. researchgate.net While specific data for this compound is not readily available, data for related compounds provides a comparative basis. The thermal stability of 1,2,3-triazoles is generally considered high, and they are stable under various conditions, including oxidative and hydrolytic environments. mdpi.com Thermal decomposition of 1,2,3-triazoles is expected to proceed with the release of molecular nitrogen. researchgate.net

Table 1: Kinetic and Thermodynamic Data for Related Triazole Compounds

| Compound/Reaction | Parameter | Value | Source |

|---|---|---|---|

| Oxidation of 3-amino-1,2,4-triazol-5-one (ATO) by birnessite | Pseudo-first-order rate constant (k) | 0.05 ± 0.022 h⁻¹ m⁻² | nih.gov |

| Synthesis of 1-amino-1,2,3-triazole | Reaction Time | 2.5 hours | bit.edu.cn |

| Synthesis of 1-amino-1,2,3-triazole | Yield | 78.30% | bit.edu.cn |

| 1-(2-methoxy,-3,5-dinitrophenyl)-1H-1,2,3-triazole | Heat of Formation | 253.5 kJ/mol | researchgate.net |

Exploration of Novel Reaction Pathways and Rearrangements

The 1,2,3-triazole ring, while generally stable, can participate in various novel reaction pathways and rearrangements, leading to diverse and complex molecular architectures. mdpi.com

One of the most significant rearrangements in triazole chemistry is the Dimroth rearrangement. This process typically involves the isomerization of 1-substituted-1,2,3-triazoles into other heterocyclic systems. While often observed in C-amino triazoles, the potential for N-amino triazoles to undergo similar rearrangements exists, potentially leading to the formation of different triazole isomers or other heterocyclic rings. Studies on the isomerization of substituted 5-amino-1,2,3-triazoles confirm that such rearrangements are a key aspect of their chemistry. acs.org

The N-amino group itself can be a source of novel reactivity. As demonstrated in vicarious nucleophilic substitution (VNS) reactions, 1-amino-1,2,3-triazole can act as a synthetic equivalent for the aminating agent hydroxylamine, enabling the formation of C-N bonds on electron-poor aromatic systems. researchgate.net A proposed mechanism for this involves the N-amino triazole acting as a nucleophile under basic conditions to form an intermediate adduct, which then eliminates the triazole ring to yield the aminated product. researchgate.net

Furthermore, recent research has explored cascade reactions and cycloadditions to build complex fused heterocyclic systems from triazole precursors. For example, copper-catalyzed skeletal rearrangement-driven cycloisomerization of diynes has been developed, involving sequential [3+2] cycloaddition and acs.orgacs.org rearrangement steps in a one-pot reaction to create novel polycyclic structures. acs.org These advanced synthetic methods highlight the versatility of the triazole core in constructing diverse chemical entities. acs.org

The development of methods for the derivatization of the triazole ring and its substituents is ongoing. For instance, chiral 1,4-disubstituted-1,2,3-triazoles can be synthesized from amino acids, with the ester functionality at the 4-position allowing for further derivatization through aminolysis with various amines. nih.gov This showcases how the triazole scaffold can be incorporated into complex, biologically relevant molecules.

Theoretical and Computational Chemistry Studies of this compound: An Overview of Available Research

Computational chemistry provides powerful tools for understanding molecular properties at a fundamental level. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to predict molecular geometries, energies, and electronic structures with high accuracy. Furthermore, methods like Natural Bond Orbital (NBO) analysis offer insights into electron delocalization and molecular stability. These computational approaches are also invaluable for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can aid in the experimental characterization of novel compounds.

Despite the utility of these methods, their application to this compound has not been documented in the accessible scientific literature. Consequently, the detailed research findings and data tables required to populate the specific sections and subsections of the requested article—covering DFT for geometry optimization, ab initio methods for electronic structure, NBO analysis for stability, as well as computational predictions of NMR and vibrational spectra—could not be generated.

Further research in the field of computational chemistry would be necessary to produce the specific data and in-depth analysis requested for this compound. Such studies would be instrumental in elucidating the fundamental chemical and physical properties of this molecule.

Theoretical and Computational Chemistry Studies of 5 Methyl 1h 1,2,3 Triazol 1 Amine

Tautomerism and Isomerism: Energetic Landscapes and Preferred Forms

The study of tautomerism and isomerism in 5-methyl-1H-1,2,3-triazol-1-amine and related triazole derivatives is crucial for understanding their chemical reactivity and biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetic landscapes and determining the most stable forms of these molecules.

Tautomerism in triazoles often involves the migration of a proton between the nitrogen atoms of the ring. For 1,2,4-triazoles, annular prototropic tautomerism is a frequently observed phenomenon. nih.gov Theoretical and experimental studies, including NMR spectroscopy and X-ray crystallography, have been employed to analyze the tautomeric preferences and the factors influencing the equilibrium between different tautomers. nih.gov For instance, in a study of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. nih.gov

Computational calculations can predict the relative energies of different tautomers and isomers, providing insights into their preferred forms. For example, theoretical approaches have been used to calculate the chemical shifts of carbon-13 to investigate the formation of possible tautomeric conformations of related triazole compounds in solution. ufv.brufv.br These calculations can help identify the most probable structure in a given environment. ufv.br

The stability of different isomers can also be assessed through computational studies. The substitution pattern on the triazole ring can significantly influence the energetic landscape. For instance, in the context of GPR88 agonists, the exchange of a 1H-1,2,4-triazole with a 1H-1,2,3-triazole led to an improvement in potency, highlighting the importance of isomeric forms in biological activity. nih.gov

Table 1: Theoretical Tautomer Analysis of a Related Triazole Compound

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| mta-A' | B3LYP | 6-311++G(2d,2p) | 0.00 |

This table is illustrative and based on findings for a related compound, 3-methyl-1H-1,2,4-triazole-5-amine (mta), where the tautomer mta-A' was indicated as the most probable structure in solution based on computational calculations. ufv.br

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms involving this compound and its derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The search for transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

For reactions involving triazoles, such as their synthesis or functionalization, computational studies can clarify the mechanism. For instance, in the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds, DFT calculations were used to clarify the reaction mechanism and rationalize the observed kinetic and thermodynamic selectivity. rsc.org Similarly, in the denitrogenative transformation of 5-amino-1,2,3-triazoles to form imidazoles, computational analysis helps to understand the intramolecular cyclization and subsequent ring-opening steps. nih.gov

Activation Energy Barriers and Reaction Rate Prediction

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. Lower activation energy barriers correspond to faster reaction rates. Computational methods can accurately predict these barriers, providing valuable insights into reaction kinetics.

For example, in the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines, which proceeds at remarkable rates, computational studies can help to understand the factors contributing to the low activation barriers. nih.gov Furthermore, computational modeling can explain the influence of substituents on reaction rates. In the synthesis of 4-acetyl-5-methyl-1,2,3-triazoles, it was observed that triazoles with electron-withdrawing substituents react faster, a phenomenon that can be rationalized through the calculation of activation energies for different substituted reactants. researchgate.net

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of a Substituted Triazole

| Substituent | Activation Energy (kcal/mol) |

| Electron-donating | 25.5 |

| Unsubstituted | 22.1 |

| Electron-withdrawing | 19.8 |

This table provides a hypothetical example based on the general principle that electron-withdrawing groups can lower the activation energy for certain reactions involving triazole rings.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives, providing insights into their conformational flexibility and interactions with other molecules over time. These simulations are particularly valuable for understanding how these compounds behave in a biological environment, such as when interacting with a protein target.

By simulating the movement of atoms over a period of time, MD can explore the conformational landscape of a molecule. nih.gov This is crucial for identifying the most stable and biologically relevant conformations. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal the stability of a ligand-protein complex and the flexibility of different parts of the molecule. scielo.brajchem-a.com

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental to molecular recognition and binding affinity. pensoft.netacs.org For instance, MD simulations have been used to validate docking results and to analyze the stability of the binding of triazole derivatives to their biological targets, such as enzymes. scielo.br The analysis of parameters like the radius of gyration (RoG), solvent accessible surface area (SASA), and the number of hydrogen bonds over the simulation time provides a detailed picture of the binding mode and stability. nih.govajchem-a.com

Table 3: Key Parameters from a Molecular Dynamics Simulation of a Triazole Derivative-Protein Complex

| Parameter | Average Value | Interpretation |

| RMSD of Complex | 3.20 Å | Indicates the stability of the overall complex during the simulation. |

| RMSD of Ligand | 7.15 Å | Reflects the conformational changes of the ligand within the binding site. |

| Radius of Gyration | 18.5 Å | Measures the compactness of the protein structure. |

| Solvent Accessible Surface Area | 12000 Ų | Represents the surface area of the complex exposed to the solvent. |

| Number of H-bonds | 3-5 | Shows the hydrogen bonding interactions between the ligand and the protein. |

This table is based on representative data from an MD simulation of a triazole derivative complexed with a protein, illustrating the types of insights that can be gained. scielo.br

Advanced Applications and Functionalization Strategies in Non Biomedical Contexts

Role as a Ligand in Coordination Chemistry

The potential of a molecule to act as a ligand in coordination chemistry is fundamentally dependent on the presence of donor atoms with lone pairs of electrons, such as nitrogen, which can form coordinate bonds with metal ions. The 1,2,3-triazole ring system, in general, offers multiple nitrogen atoms that can serve as coordination sites.

Synthesis and Characterization of Metal Complexes

There is a significant body of research on the synthesis and characterization of metal complexes using various triazole derivatives. These studies often involve reacting a triazole-containing ligand with a metal salt, followed by characterization using techniques like X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy to elucidate the structure and bonding within the resulting complex. However, specific studies detailing the synthesis and characterization of metal complexes derived from 5-Methyl-1H-1,2,3-triazol-1-amine are not prominently featured in the existing literature.

Tunable Electronic Properties of Metal-Triazole Amine Complexes

The electronic properties of metal complexes are a crucial aspect of their potential applications, particularly in catalysis and materials science. The nature of the ligand plays a significant role in tuning these properties. For triazole-based complexes, factors such as the substitution pattern on the triazole ring and the nature of the metal ion can influence the electronic environment of the metal center. Research into the electronic properties of complexes involving variously substituted triazoles is ongoing, but specific data on the tunable electronic properties of complexes formed with this compound is not available.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from triazole-based ligands have been explored for their catalytic activity in a range of organic transformations. The triazole moiety can act as a stable anchor for the metal center, influencing its reactivity and selectivity. While there is broad interest in the catalytic applications of metal-triazole complexes, specific examples and detailed research findings on the catalytic use of complexes derived from this compound are not documented in the available scientific record.

Integration into Functional Materials

The incorporation of nitrogen-rich heterocycles like triazoles into materials can impart unique properties, such as enhanced thermal stability, specific binding capabilities, and high nitrogen content, which is relevant for energetic materials.

Precursor for Polymer Synthesis with Unique Nitrogen Content

The high nitrogen content of triazole compounds makes them attractive building blocks for the synthesis of nitrogen-rich polymers. These polymers can have applications in areas such as high-energy materials or as specialty polymers with unique thermal and chemical properties. While the synthesis of polymers from various triazole monomers is an active area of research, there is no specific information available on the use of this compound as a precursor for polymer synthesis.

Sensing Applications (e.g., Chemo-sensors, Optical Probes)

The 1,2,3-triazole ring is a valuable scaffold in the design of fluorescent chemosensors and optical probes due to its stable and rigid structure, which can be integrated into larger conjugated systems. While specific research on this compound as a sensor is not extensively documented, related triazole structures demonstrate the significant potential of this chemical family in sensing applications.

For instance, studies have shown that certain 1,2,3-triazole derivatives can exhibit significant fluorescent behavior. The strategic placement of functional groups on the triazole ring can modulate its optical properties, making it sensitive to environmental changes. Research on 4-acetyl-5-methyl-1,2,3-triazole regioisomers has noted that these compounds display fluorescence. Furthermore, 1,2,3-triazole moieties have been successfully incorporated into more complex systems, such as fluorescent nucleoside analogues, to probe biological interactions. A recently developed chemosensor for the detection of Cu²⁺ ions utilized a bis-1,2,3-triazole structure appended to kojic acid, showcasing the triazole's role as a stable and effective linker in sensor design. These examples underscore the potential for developing novel sensors based on the 5-methyl-1,2,3-triazole backbone for detecting various analytes through fluorescence quenching or enhancement mechanisms.

Utility as a Synthetic Intermediate for Complex Organic Molecules

The unique chemical reactivity and structural features of this compound make it a versatile building block in organic synthesis. Its high nitrogen content and multiple reaction sites allow for the construction of diverse and complex molecular architectures.

Nitrogen-rich compounds are of great interest in materials science and agrochemistry. The 1,2,3-triazole ring serves as a fundamental component in the synthesis of more elaborate heterocyclic systems. Research has demonstrated efficient methods for creating novel 5-(het)arylamino-1,2,3-triazole derivatives through Buchwald-Hartwig cross-coupling reactions, highlighting the synthetic accessibility of functionalized triazoles. The triazole core is also foundational in constructing fused-ring energetic materials, where it can be linked to other nitrogen-rich rings like tetrazoles to create high-energy molecules. The ability to synthesize multi-substituted 1,2,3-triazoles allows for precise control over the final molecule's physical and chemical properties.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The triazole scaffold is well-suited for such reactions. One-pot syntheses have been developed for 5-amino-1,2,3-triazole derivatives through processes like dipolar azide-nitrile cycloaddition followed by a Dimroth rearrangement. These methods provide a regiospecific and efficient route to a variety of novel 5-amino-4-cyano-1,2,3-triazoles. The development of such synthetic protocols, including those using base-promoted [3+2] annulation, expands the accessibility of diverse triazole derivatives for various research applications.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. While the synthesis of 1,2,3-triazoles is well-established, the introduction of stereocenters in a controlled manner, especially in relation to the triazole ring, presents ongoing challenges and opportunities. frontiersin.orgresearchgate.net

Future research will likely focus on developing novel stereoselective synthetic routes to derivatives of 5-Methyl-1H-1,2,3-triazol-1-amine. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric cycloaddition reactions could be employed to construct the triazole ring with defined stereochemistry at the 4- and/or 5-positions. nih.govscispace.com Furthermore, the development of methods for the stereoselective functionalization of a pre-existing this compound core would be highly valuable.

Table 1: Potential Stereoselective Approaches

| Approach | Description | Potential Outcome |

| Asymmetric Catalysis | Use of chiral transition metal catalysts or organocatalysts in the cycloaddition reaction. | Enantiomerically enriched triazole products. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to one of the reactants to direct the stereochemical course of the reaction. | Diastereomerically pure intermediates that can be converted to the desired enantiomer. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials derived from natural sources. | Access to specific stereoisomers of functionalized triazoles. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. | Separation of enantiomers of chiral triazole derivatives. |

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization, mechanistic elucidation, and ensuring safety and reproducibility. Advanced in situ spectroscopic techniques provide a real-time window into the reaction mixture, allowing for the identification of transient intermediates, the determination of reaction kinetics, and the observation of reaction pathways.

For reactions involving this compound, techniques such as in situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy could be invaluable. These methods can track the consumption of reactants and the formation of products, as well as identify any short-lived species that might be crucial to the reaction mechanism. This detailed understanding can lead to the development of more efficient and selective synthetic protocols. For example, monitoring the progress of a cycloaddition reaction could help in optimizing reaction conditions to maximize yield and minimize by-products. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of molecules with desired properties. acs.orgnih.govresearchgate.net For this compound and its derivatives, AI and ML could be applied in several ways.

Predictive models can be trained on existing reaction data to forecast the success and yield of new synthetic transformations. This can significantly reduce the number of experiments needed, saving time and resources. Retrosynthesis algorithms, powered by AI, can propose novel and efficient synthetic pathways to complex target molecules containing the this compound scaffold. acs.org Furthermore, ML models can be used to predict the biological activities and physicochemical properties of virtual libraries of triazole derivatives, helping to prioritize candidates for synthesis and testing. nih.gov

Table 2: Applications of AI and Machine Learning in Triazole Chemistry

| Application | Description | Potential Impact |

| Reaction Outcome Prediction | ML models trained on reaction databases predict the products and yields of new reactions. | Accelerated optimization of synthetic routes. |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to target molecules. | Design of novel and efficient syntheses. |

| Property Prediction | ML models predict biological activity, toxicity, and physicochemical properties. | Prioritization of drug candidates and functional materials. |

| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. | Discovery of new triazole-based compounds with enhanced performance. |

Exploration of Photo-induced Reactivity and Photophysical Properties

Photochemistry offers unique opportunities for accessing reactive intermediates and reaction pathways that are not readily achievable through thermal methods. The study of the photo-induced reactivity of this compound could lead to the discovery of novel transformations and the synthesis of unique molecular architectures.

Irradiation with light of a specific wavelength could induce ring-opening, rearrangement, or cycloaddition reactions, providing access to new chemical space. nih.govresearchgate.net Furthermore, investigating the photophysical properties of this compound and its derivatives, such as their fluorescence and phosphorescence characteristics, could be of interest for applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Synergistic Studies Combining Experimental and High-Level Computational Approaches

The combination of experimental work with high-level computational chemistry provides a powerful synergy for understanding and predicting chemical phenomena. tandfonline.com Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structures of this compound and its derivatives, as well as the transition states of reactions in which they are involved. acs.orgnih.gov

These computational studies can provide deep insights into reaction mechanisms, rationalize observed stereoselectivities, and predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. tandfonline.comurfu.ru For instance, computational modeling can help to understand the factors that control the regioselectivity of cycloaddition reactions leading to the formation of the triazole ring. urfu.ru This synergistic approach allows for a more complete and nuanced understanding of the chemistry of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-methyl-1H-1,2,3-triazol-1-amine and its derivatives?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing 1,2,3-triazole derivatives. Terminal alkynes and azides react regioselectively under mild conditions to form 1,4-disubstituted triazoles, which can be further functionalized. For example, alkylation or substitution at the triazole’s N1 position can yield this compound analogs . Solid-phase synthesis may also be employed for combinatorial libraries .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions stabilize molecular conformations) .

- NMR spectroscopy : Assigns tautomeric forms and monitors reaction progress. For example, annular tautomerism in triazoles can lead to distinct and NMR shifts .

- Elemental analysis and mass spectrometry : Confirm molecular formula and purity .

Q. What are the common reactivity patterns of 1,2,3-triazole amines?

- Coordination chemistry : The N1 amine can act as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems .

- Functionalization : Alkylation, acylation, or cross-coupling reactions at the triazole ring or methyl group enable diversification .

- Hydrogen bonding : The amine group participates in intermolecular interactions, influencing crystal packing and supramolecular assembly .

Advanced Research Questions

Q. How can tautomerism in 1,2,3-triazole derivatives complicate structural analysis, and how is it resolved?

Annular tautomerism (e.g., between 1H and 2H forms) may lead to ambiguous NMR or crystallographic data. For example, 3-phenyl-1,2,4-triazol-5-amine crystallizes as a 1:1 mixture of tautomers I and II, resolved via high-resolution X-ray diffraction and DFT calculations. Computational modeling (e.g., Mulliken charges, electrostatic potential maps) helps identify dominant tautomers in solution .

Q. What strategies optimize regioselectivity and yield in triazole synthesis?

- Catalyst tuning : Use of Cu(I) salts with stabilizing ligands (e.g., tris(triazolyl)methanol) enhances reaction rates and regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cycloaddition kinetics .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive derivatives .

Q. How are non-covalent interactions in triazole derivatives analyzed computationally?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Hydrogen-bond energies : Quantifies stabilization from N–H⋯N or C–H⋯N interactions .

- Electron density maps : Reveals regions of high electrophilicity/nucleophilicity (e.g., via molecular electrostatic potential surfaces) .

- Thermodynamic properties : Predicts thermal stability and reactivity trends .

Q. How are contradictions in crystallographic and spectroscopic data reconciled?

Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from tautomerism or dynamic effects. For example, a planar triazole ring in crystals may adopt non-planar conformations in solution. Combined use of:

- Variable-temperature NMR : Detects tautomeric equilibria.

- Hirshfeld surface analysis : Maps intermolecular interactions in crystals .

- Molecular dynamics simulations : Models conformational flexibility .

Q. What approaches design this compound derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., fluorobenzyl, tert-butyl groups) improves antimicrobial or antifungal activity .

- Docking studies : Predict binding affinities to biological targets (e.g., enzyme active sites) .

- Hybrid molecules : Combining triazole amines with pyrimidine or pyrazole moieties enhances pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products